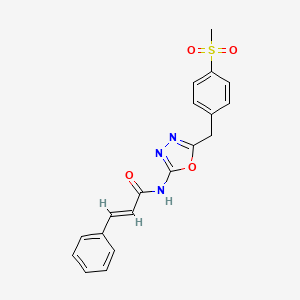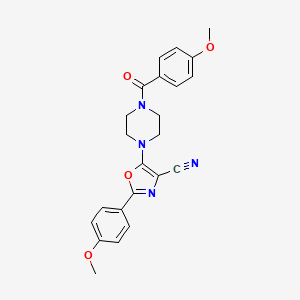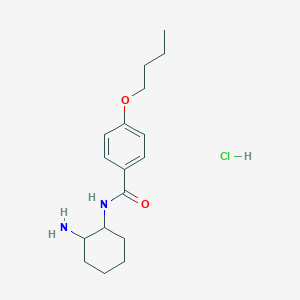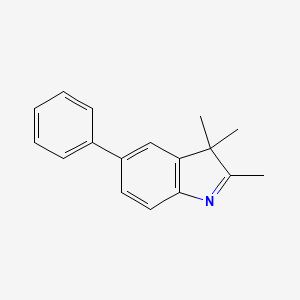![molecular formula C8H7Cl2F3N4 B2628047 [8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride CAS No. 1052547-28-0](/img/structure/B2628047.png)
[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride” is a chemical compound with the CAS Number 1052547-28-0 . It has a molecular weight of 287.07 . The IUPAC name for this compound is (8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6ClF3N4.ClH/c9-5-1-4(8(10,11)12)3-16-6(2-13)14-15-7(5)16;/h1,3H,2,13H2;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 287.07 . It should be stored at a temperature of 28 C .Aplicaciones Científicas De Investigación
Synthesis Techniques
Research indicates a variety of methods to synthesize derivatives of 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine. Notably, one study presents a facile one-pot synthesis of such derivatives using microwave irradiation, starting from 2,3-dichloro-5-(trifluoromethyl)pyridine and hydrazine hydrate. The resulting compounds were characterized through 1H NMR, MS, and elemental analysis, although they exhibited only weak antifungal activity (Yang et al., 2015). Similarly, another study synthesized and characterized novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety, revealing good antifungal and insecticidal activities for some derivatives (Xu et al., 2017).
Chemical Structure and Analysis
Various studies have focused on elucidating the chemical structure and properties of these derivatives. One research synthesized triazolopyridines via oxidative cyclization using N-Chlorosuccinimide (NCS), characterizing the compounds using 1H NMR, 13C NMR, FTIR, MS, and X-ray diffraction. This study provided detailed crystalline structures for some of the compounds (El-Kurdi et al., 2021). Another investigation synthesized and characterized triazole pyridazine derivatives, confirming structures via NMR, IR, mass spectral studies, and single-crystal X-ray diffraction. Density functional theory (DFT) calculations were also utilized to assess the theoretical and experimental results (Sallam et al., 2021).
Biological and Pharmacological Activity
Antifungal and Antimicrobial Activity
Several compounds derived from 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine have been found to exhibit biological activities. As mentioned earlier, some derivatives showed antifungal and insecticidal activities (Xu et al., 2017). Additionally, a novel compound with a similar structure demonstrated antifungal activity against various pathogens, as determined through X-ray diffraction analysis and biological tests (Wang et al., 2018).
Herbicidal Activity
Research dating back to 2003 found that substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds possessed excellent herbicidal activity across a broad spectrum of vegetation at low application rates (Moran, 2003).
Crystallographic Studies and Theoretical Calculations
There's an emphasis on characterizing the crystal structure of these compounds. For example, the crystal structure of a specific derivative was detailed, and theoretical calculations were performed to compare experimental and theoretical results, discussing frontier orbital energy and atomic net charges (Mu et al., 2015). Another study synthesized a compound, confirmed its structure by spectroscopic techniques, and performed DFT calculations, Hirshfeld surface analysis, and energy frameworks to understand molecular packing (Sallam et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N4.ClH/c9-5-1-4(8(10,11)12)3-16-6(2-13)14-15-7(5)16;/h1,3H,2,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKLVCXDBNCPFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NN=C(N2C=C1C(F)(F)F)CN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{1-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B2627966.png)
![Ethyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2627967.png)


![(3S)-3-(bromomethyl)-6-(4-chlorophenyl)-2H,3H-[1,3]thiazolo[3,2-a]pyrimidin-4-ium bromide](/img/structure/B2627978.png)

![4-(4-methoxybenzyl)-5-[1-(4-methylbenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2627980.png)
![methyl 3-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2627981.png)



![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2627987.png)